alpha Melanotropin
Description
Alpha-Melanotropin (α-MSH) is a 13-amino acid neuropeptide derived from the proopiomelanocortin (POMC) precursor. It binds to melanocortin receptors (MCRs), primarily MC1R in melanocytes, to regulate melanogenesis, UV-induced DNA repair, and anti-inflammatory responses . Structurally, α-MSH contains the core sequence -His-Phe-Arg-Trp-, critical for receptor activation . Its biological activities include stimulating cAMP production, enhancing melanin synthesis, and modulating immune responses .
Properties
Molecular Formula |
C77H109N21O19S |
|---|---|
Molecular Weight |
1664.9 g/mol |
IUPAC Name |
4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83) |
InChI Key |
WHNFPRLDDSXQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Dermatological Applications
Melanin Production and Skin Pigmentation
Alpha melanotropin is primarily known for its role in stimulating melanin production in melanocytes, which contributes to skin pigmentation. Studies have shown that alpha-MSH promotes the dispersion of melanosomes within melanophores, leading to increased skin darkening. For instance, a study indicated that synthetic analogues of alpha-MSH exhibit prolonged biological activity and enhanced potency in stimulating melanin synthesis compared to the natural hormone .
Table 1: Effects of this compound on Melanin Production
Immunological Applications
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it reduces the expression of pro-inflammatory cytokines such as IL-7 and IFN-γ in granuloma models, suggesting its potential as a therapeutic agent in inflammatory diseases . The mechanism involves the activation of p-CREB signaling pathways, which are crucial for mediating its anti-inflammatory effects .
Table 2: Immunomodulatory Effects of this compound
Neurobiological Applications
Appetite Regulation
This compound is a critical component in the regulation of appetite and energy expenditure. It acts on melanocortin receptors in the hypothalamus to suppress appetite and increase energy expenditure, making it a potential target for obesity treatment . Studies have shown that central administration of alpha-MSH significantly influences food intake and satiety signals.
Table 3: Role of this compound in Appetite Regulation
| Study Reference | Mechanism | Key Findings |
|---|---|---|
| Central nervous system action | Suppresses food intake and enhances energy expenditure through melanocortin receptor activation. |
Therapeutic Potential
Given its diverse biological roles, this compound holds promise for various therapeutic applications:
- Dermatology : Treatment for skin disorders associated with pigmentation issues.
- Immunology : Potential use in managing inflammatory diseases and autoimmune conditions.
- Neurobiology : Development of appetite suppressants for obesity management.
Case Studies
- Case Study on Skin Disorders : A clinical trial involving patients with vitiligo demonstrated that administration of alpha-MSH analogues resulted in significant repigmentation of affected areas, highlighting its therapeutic potential in dermatological applications.
- Case Study on Inflammation : In a controlled study on rheumatoid arthritis patients, alpha-MSH treatment led to reduced inflammation markers and improved patient-reported outcomes regarding pain and mobility.
Comparison with Similar Compounds
Key Research Findings
Table 1: Receptor Binding and Functional Potency of α-MSH and Analogues
Table 2: Clinical Relevance in Melanoma
Mechanistic Insights
- Structural Determinants: D-amino acid substitutions (e.g., D-Phe⁷) and lactam cyclization reduce enzymatic degradation, prolonging half-life .
- Receptor Dynamics : Terminal sialic acid residues on MC1R (45 kDa glycoprotein) modulate ligand binding; desialylation shifts receptor mass to 42 kDa .
- Signaling Crosstalk: α-MSH-mediated cAMP activation overrides UVB-induced G1 arrest in melanocytes, promoting survival and melanogenesis .
Preparation Methods
Native Sequence and Functional Motifs
The native alpha-MSH sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) contains a conserved core motif (His-Phe-Arg-Trp) critical for melanocortin receptor activation. Studies using truncated analogues revealed that the tetrapeptide Ac-His-Phe-Arg-Trp-NH₂ retains minimal activity, albeit six orders of magnitude weaker than the full-length hormone. Extending this core with flanking residues (e.g., Met-Glu at positions 4–5 and Gly-Lys-Pro-Val at positions 10–13) enhances receptor binding and potency.
Role of Post-Translational Modifications
N-terminal acetylation and C-terminal amidation are essential for alpha-MSH stability and receptor interaction. Acetylation prevents aminopeptidase degradation, while amidation blocks carboxypeptidase activity. Substitution of oxidation-prone methionine at position 4 with norleucine (Nle) further stabilizes the peptide without compromising activity.
Solid-Phase Peptide Synthesis (SPPS) of Alpha-MSH
Standard SPPS Protocol
Alpha-MSH is typically synthesized via Fmoc-SPPS on Rink amide resin to achieve C-terminal amidation. Key steps include:
-
Resin Swelling : Rink amide resin (0.6 mmol/g) is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : 20% piperidine in DMF (2 × 10 minutes).
-
Amino Acid Coupling : Activated with HBTU/HOBt/DIEA in DMF (2 × 1 hour).
-
N-Terminal Acetylation : Acetic anhydride/pyridine/DMF (1:1:3) for 1 hour.
-
Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.
Synthesis of [Nle⁴,D-Phe⁷]-Alpha-MSH
Replacing Met⁴ with Nle and Phe⁷ with D-Phe yields an analogue resistant to enzymatic degradation and 26-fold more potent in adenylate cyclase assays. The synthetic protocol mirrors standard SPPS but incorporates Fmoc-Nle-OH and Fmoc-D-Phe-OH at positions 4 and 7, respectively.
Cyclization Strategies
Cyclic analogues like [half-Cys⁴,half-Cys¹⁰]-alpha-MSH are synthesized by introducing cysteine residues at positions 4 and 10, followed by oxidative disulfide bond formation. This conformationally restricted peptide exhibits 10,000-fold higher potency in frog skin bioassays and prolonged activity.
Solution-Phase Peptide Synthesis
Fragment Condensation
Solution-phase synthesis is less common due to inefficiency in long peptide assembly. However, fragment condensation has been used for specialized analogues:
Challenges and Limitations
Low yields (15–30%) and epimerization during fragment coupling limit the utility of solution-phase methods for alpha-MSH production.
Enzymatic Synthesis and Semisynthesis
Proteolytic Ligation
Trypsin-mediated ligation has been explored for assembling alpha-MSH from shorter fragments. For example, trypsin cleaves after Arg⁸, enabling ligation of pre-synthesized N- and C-terminal fragments.
Semisynthetic Modifications
Native alpha-MSH isolated from pituitary extracts can be enzymatically modified (e.g., acetylation by NAT enzymes) to enhance stability.
Structural Modifications to Enhance Bioactivity
Residue Substitutions
Terminal Modifications
-
N-Terminal Acetylation : Mandatory for receptor binding; deletion reduces potency by >99%.
-
C-Terminal Amidation : Stabilizes against degradation; non-amidated analogues show 50% lower activity.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Bioactivity Assays
| Assay Type | EC₅₀ (Native Alpha-MSH) | EC₅₀ ([Nle⁴,D-Phe⁷]-Alpha-MSH) |
|---|---|---|
| Frog Skin Darkening | 1.2 nM | 0.05 nM |
| Adenylate Cyclase Activation | 100 nM | 3.8 nM |
Applications in Research and Therapeutics
Q & A
Basic Research Questions
Q. What are the key structural features of alpha-Melanotropin (α-MSH) that influence its biological activity?
- Methodological Answer : α-MSH's activity is determined by its 13-amino acid sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂). Critical residues include the Met⁴ , Phe⁷ , and Trp⁹ positions, which interact with melanocortin receptors. Modifications like substituting Met⁴ with Norleucine (Nle) or D-Phe⁷ enhance stability and potency . For example, Ac-[Nle⁴,D-Phe⁷]-α-MSH shows 100-fold higher potency in lizard skin bioassays compared to native α-MSH .
- Experimental Design : Use solid-phase peptide synthesis to introduce substitutions, followed by circular dichroism to confirm conformational stability. Validate activity via in vitro melanocyte assays .
Q. How can researchers standardize bioassays for evaluating α-MSH analogues?
- Methodological Answer :
- Frog Skin Bioassay : Measure melanosome dispersion in Rana pipiens skin under controlled light exposure.
- Lizard Skin Bioassay : Use Anolis carolinensis to assess prolonged pigmentary responses.
- Key Considerations :
- Normalize potency relative to native α-MSH (set as potency = 1).
- Account for interspecies receptor differences (e.g., lizard MC1R vs. frog MC1R) .
- Example Data :
| Analogue | Lizard Skin Potency | Frog Skin Potency |
|---|---|---|
| Ac-[Nle⁴,Asp⁵,D-Phe⁷,Lys¹⁰] | 90 | 5 |
| Native α-MSH | 1 | 1 |
Advanced Research Questions
Q. How can multivariate data analysis resolve contradictions in α-MSH analogue potency across studies?
- Methodological Answer : Discrepancies (e.g., higher potency in lizard vs. frog assays) arise from receptor subtype selectivity and conformational dynamics. Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) to:
Identify physicochemical descriptors (e.g., hydrophobicity, side-chain volume) linked to receptor binding.
Cluster analogues by bioactivity profiles (e.g., auto- and cross-auto covariances) .
- Case Study : Cyclic lactam analogues with 23-membered rings show species-specific potency due to optimal ring size for MC1R vs. MC4R binding .
Q. What strategies improve α-MSH's stability and receptor specificity in therapeutic applications?
- Methodological Answer :
- Cyclization : Introduce lactam bridges (e.g., between Glu⁵ and Lys¹⁰) to reduce enzymatic degradation.
- Receptor Subtype Targeting : Use molecular dynamics simulations to design analogues selective for MC1R (pigmentation) or MC4R (appetite regulation). For example, Ac-[Cys⁴,Cys¹⁰]-α-MSH shows prolonged activity via disulfide bonds .
- Validation : Perform in vivo pharmacokinetic studies in murine models to assess half-life and tissue distribution .
Q. How do oxidative stress conditions affect α-MSH signaling in melanocytes?
- Methodological Answer :
Expose human melanocytes to H₂O₂ (50–200 μM) to simulate oxidative stress.
Quantify α-MSH-induced melanogenesis via tyrosinase activity assays.
Analyze autophagy-related genes (e.g., LC3-II/LC3-I ratio) via qPCR to link α-MSH signaling to cytoprotective pathways .
Q. What computational tools predict α-MSH analogue interactions with melanocortin receptors?
- Methodological Answer :
- Proteo-Chemometrics : Combine receptor sequence data (e.g., MC1R polymorphisms) with analogue descriptors to model binding affinities .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., salt bridges between Arg⁸ of α-MSH and Asp117 of MC1R) .
- Validation : Cross-validate predictions with surface plasmon resonance (SPR) binding assays .
Data Contradiction Analysis
Q. Why do some α-MSH analogues show divergent potency in in vitro vs. in vivo models?
- Resolution Framework :
Pharmacokinetic Factors : Assess analogue stability in serum (e.g., protease susceptibility).
Receptor Density : Compare MC1R expression levels in target tissues (e.g., melanoma vs. adrenal cortex).
Off-Target Effects : Screen for cross-reactivity with MC3R/MC4R using radioligand binding assays .
- Example : Cyclic lactams exhibit prolonged in vivo activity due to reduced renal clearance, despite lower in vitro potency .
Tables for Reference
Table 1 : Key Residues in α-MSH and Their Functional Roles
| Position | Residue | Role |
|---|---|---|
| 4 | Nle | Enhances metabolic stability |
| 7 | D-Phe | Increases receptor affinity |
| 10 | Lys | Facilitates cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
